4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at the N4 position, a 1-methylpyrazole moiety at C5, and a thiol (-SH) group at C2. Its molecular formula is C8H11N5S, with a molecular weight of 217.28 g/mol. The compound’s structure combines electron-donating groups (methylpyrazole, thiol) that influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
4-ethyl-3-(2-methylpyrazol-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-3-13-7(10-11-8(13)14)6-4-5-9-12(6)2/h4-5H,3H2,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSAXVXISHRMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrazole or triazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified pyrazole or triazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its antimicrobial , antifungal , and anticancer properties. Studies have indicated that compounds containing both pyrazole and triazole rings often exhibit significant biological activity, making them suitable candidates for drug development.
Case Study: Anticancer Activity
Research has shown that derivatives of triazole compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that similar triazole derivatives could induce apoptosis in breast cancer cells, suggesting a potential therapeutic role for this compound in oncology.
Agricultural Chemistry
This compound has been investigated for its potential use as a fungicide in agricultural applications. Its ability to inhibit fungal growth makes it a candidate for protecting crops from diseases caused by various fungi.
Case Study: Fungicidal Properties
In laboratory settings, compounds with similar structural characteristics have shown effective activity against common agricultural pathogens such as Fusarium and Botrytis. The thiol group may enhance the binding affinity of the compound to fungal enzymes, disrupting their function.
Biochemistry
Mechanism of Action
The mechanism of action of 4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The sulfur atom in the thiol group can form covalent bonds with target proteins, modulating their function. Additionally, the heterocyclic rings can interact with nucleic acids or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Antioxidant Activity
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Features an electron-donating -NH2 group at N4 and a phenyl ring at C3. Demonstrated superior free radical scavenging in DPPH• and ABTS•+ assays due to enhanced electron donation from -NH2 and -SH groups .
- 4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: Substituted with a thiophene ring (electron-rich sulfur heterocycle).
- Direct antioxidant data are lacking, but its thiol group and heteroaromatic system align with known scavengers .
Anticonvulsant Activity
- 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole: Bulky chloro-fluorophenoxy substituents enhance lipophilicity, improving CNS penetration. ED50 = 1.4 mg/kg (vs. diazepam ED50 = 1.2 mg/kg), indicating potent activity .
Antiviral Activity
- Coumarin-Triazole-Thiophene Hybrid :
- Target Compound :
- Pyrazole’s nitrogen-rich structure could enhance interactions with viral proteases, but specific studies are needed.
Electronic and Steric Properties
| Compound | Substituent at C5 | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 1-Methylpyrazole | -SH, -C2H5 | 217.28 | Moderate electron donation, steric bulk |
| 4-Ethyl-5-(pyridin-3-yl)-...-thiol | Pyridine | -SH, -C2H5 | 206.27 | Electron-withdrawing pyridine; lower MW |
| 5-(4-Nitrophenyl)-...-thiol | 4-Nitrophenyl | -NO2, -SH | 279.29 | Electron-withdrawing -NO2; reduced solubility |
| 4-Ethyl-5-(3,4,5-trimethoxyphenyl) | Trimethoxyphenyl | -OCH3, -SH | 319.39 | Enhanced lipophilicity; potential CNS activity |
- Electron-Donating Groups (e.g., -NH2, methylpyrazole) : Enhance radical scavenging but may increase metabolic susceptibility .
Biological Activity
4-Ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound notable for its diverse biological activities. This compound features both pyrazole and triazole rings, which are known for their roles in medicinal chemistry and drug development. The presence of a thiol group further enhances its potential as a biologically active agent.
Synthesis Methods
The synthesis typically involves the cyclization of 1-methyl-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under reflux conditions. This method is efficient and allows for the production of high yields necessary for biological testing.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. A study found that at a concentration of 125 μg/mL, synthesized derivatives showed activity against various strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The selectivity towards cancer cells suggests potential as an antitumor agent . Specifically, certain derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiol group can form covalent bonds with target proteins, modulating their functions. Additionally, the compound may influence nucleic acids or other biomolecules, impacting cellular processes such as proliferation and apoptosis.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar triazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Ethyl-5-(1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol | Lacks methyl group on pyrazole ring | Moderate antimicrobial activity |
| 4-Ethyl-5-(1-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol | Different substitution pattern | Enhanced anticancer activity |
| 4-Ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-amines | Contains amine group instead of thiol | Variable biological activity |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Antimicrobial Studies : A series of S-substituted derivatives were synthesized and tested for antimicrobial efficacy. The most active compounds were identified based on their MIC against pathogenic strains .
- Anticancer Efficacy : A recent investigation into hydrazone derivatives of triazoles revealed that certain compounds exhibited potent cytotoxicity against cancer cell lines, indicating the potential for further development as anticancer agents .
Q & A
Basic: What are the optimized synthetic routes for 4-ethyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step cyclization process. A common route starts with the reaction of hydrazine derivatives (e.g., allyl hydrazine) with isothiocyanate precursors, followed by cyclization under basic conditions. Key parameters include:
- Solvent choice : Ethanol or dimethylformamide (DMF) enhances solubility and reaction efficiency .
- Temperature : Optimal yields are achieved between 60°C–100°C, as lower temperatures slow cyclization, while higher temperatures risk decomposition .
- Purification : Recrystallization or column chromatography is critical for isolating the compound in >95% purity .
For reproducibility, stoichiometric ratios of precursors and inert atmospheres (e.g., nitrogen) are recommended to minimize side reactions .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Structural confirmation relies on:
- ¹H-NMR : Identifies proton environments, such as the ethyl group (δ 1.2–1.4 ppm) and pyrazole protons (δ 7.2–7.5 ppm) .
- LC-MS : Validates molecular weight (MW: 251.3 g/mol) and detects impurities .
- Elemental analysis : Confirms C, H, N, S composition within ±0.3% theoretical values .
- FT-IR : Highlights functional groups (e.g., S-H stretch at ~2550 cm⁻¹) .
Basic: What in vitro biological activities have been reported, and which assays are used?
Reported activities include:
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer : MTT assays showing IC₅₀ values <10 µM in breast cancer cell lines (e.g., MCF-7) .
- Enzyme inhibition : Kinase inhibition studies (e.g., EGFR tyrosine kinase) using fluorescence-based assays .
Advanced: How can contradictory yields in scaled-up synthesis be addressed?
Discrepancies between lab-scale and industrial-scale synthesis often arise from:
- Mixing inefficiencies : Transitioning from batch to continuous flow reactors improves heat/mass transfer .
- Purification challenges : Automated flash chromatography systems enhance reproducibility in large batches .
- Parameter optimization : DoE (Design of Experiments) methodologies identify critical factors (e.g., pH, solvent volume) to maximize yield .
Advanced: How to resolve discrepancies in biological activity data across studies?
Contradictions may stem from:
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound purity : Use HPLC to verify >98% purity before testing .
- Biological models : Compare results across multiple cell lines (e.g., HepG2 vs. HEK293) to assess specificity .
Advanced: What molecular modeling approaches predict interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., COX-2) by analyzing hydrogen bonds and hydrophobic interactions .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
- ADME prediction : SwissADME estimates bioavailability and blood-brain barrier penetration .
Advanced: How does modifying substituents affect biological activity and physicochemical properties?
- Pyrazole moiety : Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial activity but reduce solubility .
- Ethyl group : Branching (e.g., isopropyl) increases logP, improving membrane permeability but risking hepatotoxicity .
- Triazole-thiol : Methylation of the thiol group (-SH → -SMe) stabilizes the compound in acidic environments .
Advanced: What strategies improve stability under physiological conditions?
- Prodrug design : Acetylation of the thiol group enhances plasma stability .
- Formulation : Nanoencapsulation (e.g., liposomes) prolongs half-life in circulation .
- pH adjustment : Buffered solutions (pH 7.4) prevent degradation in storage .
Advanced: How to assess in silico and in vitro toxicity?
- In silico : Use ProTox-II for predicting hepatotoxicity and Ames mutagenicity .
- In vitro :
Advanced: What are the challenges in obtaining high-quality crystals for X-ray diffraction?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
